molecular formula C11H15N5O3S B7052344 N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B7052344
M. Wt: 297.34 g/mol
InChI Key: JEICMWRGRMAHOV-UHFFFAOYSA-N
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Description

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiadiazole ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-6(2)9-14-15-10(20-9)8(18)12-3-4-16-7(17)5-13-11(16)19/h6H,3-5H2,1-2H3,(H,12,18)(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEICMWRGRMAHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)C(=O)NCCN2C(=O)CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting ethyl (2,5-dioxoimidazolidin-1-yl)acetate with an appropriate amine under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazide and carboxylic acid derivatives under dehydrating conditions.

    Coupling of the Two Fragments: The final step involves coupling the imidazolidinone and thiadiazole fragments through a nucleophilic substitution reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more reduced form such as an imidazolidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the imidazolidinone ring can produce imidazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The imidazolidinone and thiadiazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
  • N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-ethyl-1,3,4-thiadiazole-2-carboxamide
  • N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-phenyl-1,3,4-thiadiazole-2-carboxamide

Uniqueness

What sets N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the propan-2-yl group, in particular, may influence its interaction with molecular targets, potentially enhancing its efficacy or specificity in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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